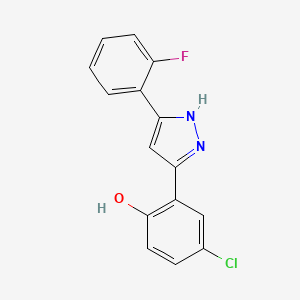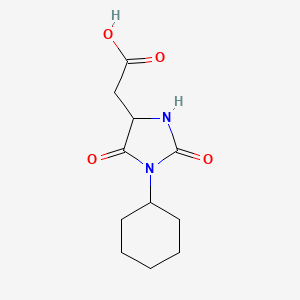![molecular formula C23H17Cl4NO3 B2591106 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 478047-01-7](/img/structure/B2591106.png)
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, abbreviated as DCB-O-DCB, is an organophosphate compound that is widely used in scientific research. It is a colorless liquid with a pungent odor, and is highly toxic if ingested or inhaled. It is used in a variety of laboratory experiments, as well as in some industrial applications.
Wissenschaftliche Forschungsanwendungen
Phosphonic Acids: Preparation and Applications
Phosphonic acids are known for their wide range of applications due to their bioactive properties, which include drug and pro-drug applications, bone targeting, and the design of supramolecular or hybrid materials. Their synthesis is crucial for numerous research projects spanning chemistry, biology, and physics (Sevrain et al., 2017).
Oximes: Pharmacokinetics and Pharmacodynamics
The use of oximes represents significant progress in counteracting intoxications with organophosphates, through potentiating antidotal effects of atropine. The extent of these compounds' penetration through the blood-brain barrier and their ability to reactivate acetylcholinesterase in the brain remains a debatable issue, indicating the complexity of their pharmacokinetics and pharmacodynamics (Voicu et al., 2010).
3-Azabicyclo Nonanones Derivatives: Synthesis and Biological Activities
Research on 3-azabicyclo nonanones derivatives, a category of heterocyclic compounds, highlights their biological activities against various fungal and bacterial strains. These studies emphasize the structural activity relationship, indicating that electron-withdrawing groups enhance antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).
Fatty Acid Esters of 3-Monochloropropanediol: Safety Concerns
Research on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) addresses their potential nephrotoxicity and testicular toxicity. Detected in various food categories, these esters have become a food safety concern, leading to research on their occurrence, absorption, metabolism, and toxicities (Gao et al., 2019).
Oxyanions and Organic Acids Adsorption
Studies on the adsorption of oxyanions and organic acids on iron oxides and hydroxides in soils reveal the factors affecting the structural configuration of these compounds. This research provides insights into the environmental implications of oxyanions leaching from soils into water, causing severe environmental problems (Han et al., 2020).
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. Its applications in scientific research, analytical studies, drug development, and catalysis suggest that it may interact with various biological or chemical systems in unique ways.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl4NO3/c24-18-6-4-16(21(26)11-18)13-30-20-3-1-2-15(10-20)23(29)8-9-28-31-14-17-5-7-19(25)12-22(17)27/h1-7,9-12H,8,13-14H2/b28-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFDMZMCQDHIM-HIUVJMHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2591025.png)
![(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591026.png)


![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)




![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)

![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)